N-(3-acetylphenyl)propanamide can be synthesized through a simple amidation reaction between 3-aminoacetophenone and propionic acid or propionyl chloride in the presence of a suitable coupling agent. [, ] One study reported an improved synthesis of N-[3-((3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide, a derivative of N-(3-acetylphenyl)propanamide. This involved a four-step procedure starting from m-nitroacetophenone, with improvements to reduction, acetylation, and ethylation steps, achieving an overall yield of 77%. []
7.1 Antimicrobial ActivitySeveral studies have explored the antimicrobial potential of N-(3-acetylphenyl)propanamide derivatives. A series of N-(naphthalen-1-yl)propanamide derivatives, synthesized by reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate salt derivatives, showed notable antimicrobial activity against a range of bacteria and fungi. [] This highlights the potential of modifying the core structure of N-(3-acetylphenyl)propanamide to develop novel antimicrobial agents.
7.2 Antioxidant ActivityCertain derivatives of N-(3-acetylphenyl)propanamide, particularly those containing benzothiazole-piperazine moieties, have shown promising antioxidant activity. One study investigated a series of compounds with the N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide backbone and found that compounds with specific substitutions exhibited significant antioxidant activity in the CUPRAC assay. [] This activity was further supported by molecular docking studies on the superoxide dismutase 1 enzyme.
7.3 Treatment of Diabetic Cardiac Autonomic NeuropathyResearch has indicated a potential role for TRPC5 channel modulators in treating diabetic cardiac autonomic neuropathy (DCAN). One study found that a specific TRPC5 activator, BTD (N-{3-(adamantan-2-yloxy)-propyl}-3-(6-methyl-1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl) propanamide), ameliorated DCAN symptoms in rats by modulating TRPC5 expression and exhibiting anti-inflammatory and anti-apoptotic properties. [] While BTD's structure differs from N-(3-acetylphenyl)propanamide, this research highlights the potential of exploring similar compounds with different substitutions for treating DCAN.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: